molecular formula C22H18O4S B5485872 5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate

5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate

Cat. No. B5485872
M. Wt: 378.4 g/mol
InChI Key: WMFMMFSORDSVNQ-FMIVXFBMSA-N
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Description

The compound “5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate” is a complex organic molecule. It has a molecular formula of C22H18O4S, an average mass of 378.441 Da, and a monoisotopic mass of 378.092590 Da .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . These techniques can provide information about the types of bonds present in the molecule, the functional groups, and the overall structure of the molecule.

Mechanism of Action

While the exact mechanism of action of this compound is not known, a study on a similar compound, a hybrid of chalcone-salicylate, showed that it exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) in molecular docking studies . This suggests that it might have a cytotoxic activity potency against breast cancer through ERα inhibition .

properties

IUPAC Name

[5-methoxy-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4S/c1-15-5-7-16(8-6-15)9-12-19(23)18-11-10-17(25-2)14-20(18)26-22(24)21-4-3-13-27-21/h3-14H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFMMFSORDSVNQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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